Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H16FNO2 and a molecular weight of 189.23 g/mol This compound features a pyrrolidine ring substituted with an ethyl ester group and a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with fluoroethyl reagents under controlled conditions. One common method includes the esterification of 3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluoroethyl or pyrrolidine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating target proteins .
Comparison with Similar Compounds
Ethyl 2-oxopyrrolidine-3-carboxylate: Similar in structure but lacks the fluoroethyl group.
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but have different substituents.
Pyrrolizines: These derivatives have a fused ring system with different biological activities.
Uniqueness: Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H16FNO2 |
---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H16FNO2/c1-2-13-8(12)9(3-5-10)4-6-11-7-9/h11H,2-7H2,1H3 |
InChI Key |
JJNMHFARDRQVSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNC1)CCF |
Origin of Product |
United States |
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